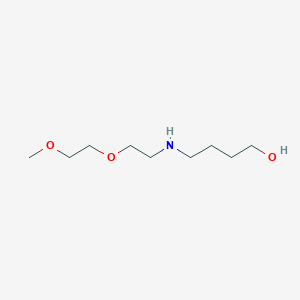

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

Description

Properties

IUPAC Name |

4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNVLIACSFNYSEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCNCCCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol typically involves the reaction of a corresponding amine with an aldehyde or ketone containing a hydrogen carboxyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: It can be reduced to form primary or secondary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol has several applications in scientific research, including:

Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.

Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.

Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.

Industry: The compound is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other compounds.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol

- CAS Registry Number : 1379319-83-1

- Molecular Formula: C₉H₂₁NO₃

- Synonyms: 4-[2-(2-Methoxyethoxy)ethylamino]butan-1-ol, AKOS011123067, CS-0338310 .

Structural Features :

This compound consists of a butan-1-ol backbone with a secondary amine group at the 4-position. The amine is substituted with a 2-(2-methoxyethoxy)ethyl chain, which introduces hydrophilic ether linkages and a terminal methoxy group. This structure confers amphiphilic properties, balancing hydrophilicity (via hydroxyl and ether groups) and lipophilicity (via the alkyl chain).

Comparison with Structurally Similar Compounds

Functional Group and Backbone Analysis

The following table summarizes key structural differences and similarities:

Key Observations :

Backbone Diversity: The primary compound and ATB1095 share a butan-1-ol backbone, whereas D1 and the tamoxifen precursor () incorporate ester or diphenyl modifications. The ethanol-based compound () has a shorter backbone but includes a bulky alkylphenoxy group.

Functional Group Impact: Hydrophilicity: The methoxyethoxyethyl chain in the primary compound enhances water solubility compared to ATB1095’s benzyloxy groups or D1’s ester . Basicity: The dimethylamino group in the tamoxifen precursor () confers higher basicity than the secondary amine in the primary compound, affecting protonation and receptor binding.

Reactivity Trends :

- The hydroxyl group in the primary compound and ATB1095 enables esterification or oxidation.

- The ester in D1 is prone to hydrolysis under acidic or basic conditions, unlike the stable ether linkages in the primary compound .

Biological Activity

4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, also known by its CAS number 1248098-50-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H21NO3

- Molecular Weight : 191.27 g/mol

- IUPAC Name : this compound

- SMILES Notation : COCCOCCNCCCCO

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique methoxyethoxyethyl group may influence its solubility and permeability, enhancing its ability to interact with biological membranes and cellular components.

1. Antidiabetic Potential

Research has indicated that compounds similar to this compound may exhibit antidiabetic properties. For instance, studies on related compounds have shown their ability to modulate glucose metabolism and improve insulin sensitivity . The exact antidiabetic mechanisms of this compound warrant further investigation.

2. Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar structures have been shown to inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .

Case Studies and Research Findings

Comparison with Similar Compounds

The unique structure of this compound sets it apart from other compounds in its class:

| Compound | Structure | Biological Activity |

|---|---|---|

| 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol | Similar amine structure without methoxy group | Moderate neuroprotective effects |

| 4-(Benzyl(2-(2-ethoxyethoxy)ethyl)amino)butan-1-ol | Different ethyl ether group | Antidiabetic properties observed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.